molecular formula C6H7N B14607375 7-Azabicyclo[4.1.0]hepta-2,4-diene CAS No. 57784-62-0

7-Azabicyclo[4.1.0]hepta-2,4-diene

Katalognummer: B14607375
CAS-Nummer: 57784-62-0
Molekulargewicht: 93.13 g/mol
InChI-Schlüssel: OMLPFMRAMDIYPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Azabicyclo[410]hepta-2,4-diene is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom incorporated into the ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azabicyclo[4.1.0]hepta-2,4-diene typically involves the reaction of N-propargylic β-enaminones with acetylene dicarboxylates under catalyst-free conditions. The reaction is carried out in a nitrogen atmosphere, with the reactants dissolved in dry acetonitrile and heated to 50°C. The reaction mixture is stirred for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-Azabicyclo[4.1.0]hepta-2,4-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atom in the ring system allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

7-Azabicyclo[4.1.0]hepta-2,4-diene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Azabicyclo[4.1.0]hepta-2,4-diene involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in the ring system can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Azabicyclo[4.1.0]hepta-2,4-diene is unique due to the presence of the nitrogen atom in its bicyclic structure. This feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

57784-62-0

Molekularformel

C6H7N

Molekulargewicht

93.13 g/mol

IUPAC-Name

7-azabicyclo[4.1.0]hepta-2,4-diene

InChI

InChI=1S/C6H7N/c1-2-4-6-5(3-1)7-6/h1-7H

InChI-Schlüssel

OMLPFMRAMDIYPW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2C(N2)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.